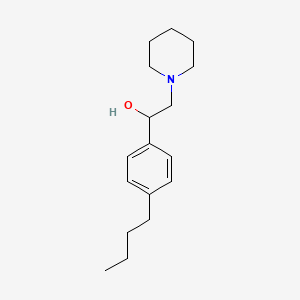
1-(4-Butylphenyl)-2-piperidin-1-ylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Butylphenyl)-2-piperidin-1-ylethanol is an organic compound that features a piperidine ring attached to a butyl-substituted phenyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Butylphenyl)-2-piperidin-1-ylethanol typically involves the reaction of 4-butylbenzaldehyde with piperidine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Butylphenyl)-2-piperidin-1-ylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of 1-(4-Butylphenyl)-2-piperidin-1-ylethanone.
Reduction: Formation of 1-(4-Butylphenyl)-2-piperidin-1-ylethane.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-(4-Butylphenyl)-2-piperidin-1-ylethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(4-Butylphenyl)-2-piperidin-1-ylethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and the butyl-substituted phenyl group play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. The ethanol moiety may also contribute to the compound’s solubility and bioavailability.
Comparison with Similar Compounds
1-(4-Butylphenyl)-2-piperidin-1-ylethanone: Similar structure but with a ketone group instead of a hydroxyl group.
1-(4-Butylphenyl)-2-piperidin-1-ylethane: Similar structure but with an alkane group instead of a hydroxyl group.
Uniqueness: 1-(4-Butylphenyl)-2-piperidin-1-ylethanol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This functional group allows for further chemical modifications and interactions with biological targets, making it a versatile compound in various research applications.
Properties
CAS No. |
63991-41-3 |
|---|---|
Molecular Formula |
C17H27NO |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
1-(4-butylphenyl)-2-piperidin-1-ylethanol |
InChI |
InChI=1S/C17H27NO/c1-2-3-7-15-8-10-16(11-9-15)17(19)14-18-12-5-4-6-13-18/h8-11,17,19H,2-7,12-14H2,1H3 |
InChI Key |
ASNCQEFSRZACNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(CN2CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


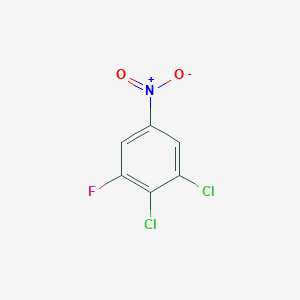
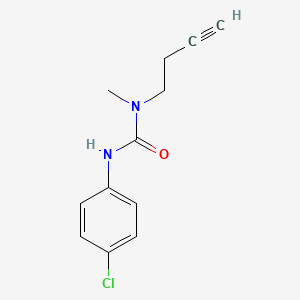
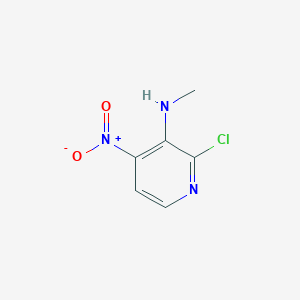
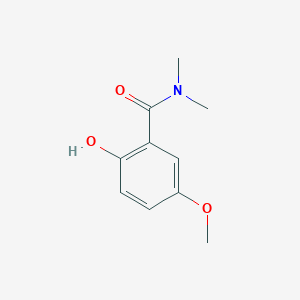
![Ethyl 4-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B13937291.png)
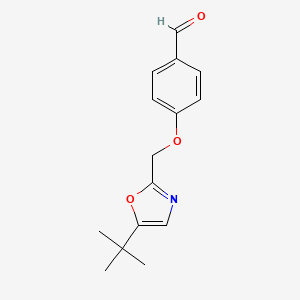
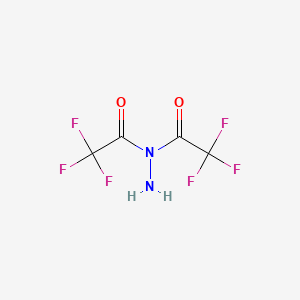
![3-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13937311.png)
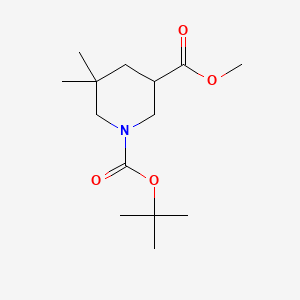
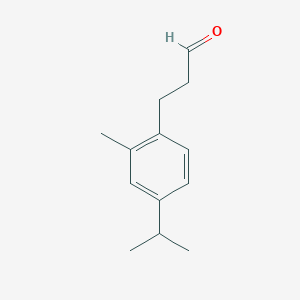
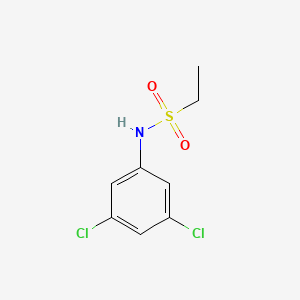
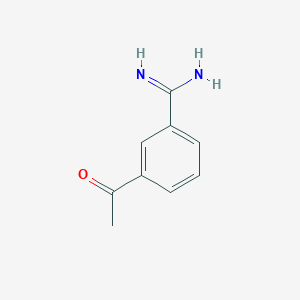
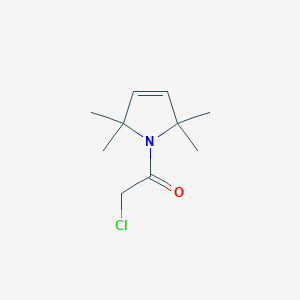
![7-isocyanatobenzo[a]anthracene](/img/structure/B13937345.png)
